molecular formula C19H26N4O2 B3937987 [4-(2-phenoxyethyl)piperazin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone

[4-(2-phenoxyethyl)piperazin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone

Cat. No.: B3937987
M. Wt: 342.4 g/mol
InChI Key: BUPCNYXTMBMIFE-UHFFFAOYSA-N
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Description

[4-(2-phenoxyethyl)piperazin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a phenoxyethyl group and a pyrazole ring substituted with a propyl group, connected through a methanone linkage.

Preparation Methods

The synthesis of [4-(2-phenoxyethyl)piperazin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. The preparation methods include:

  • Synthetic Routes

      Step 1: Synthesis of 2-phenoxyethylamine by reacting phenol with ethylene oxide.

      Step 2: Formation of 4-(2-phenoxyethyl)piperazine by reacting 2-phenoxyethylamine with piperazine.

      Step 3: Synthesis of 5-propyl-1H-pyrazole by reacting propylhydrazine with 1,3-diketone.

      Step 4: Coupling of 4-(2-phenoxyethyl)piperazine with 5-propyl-1H-pyrazole-3-carboxylic acid chloride to form the final product.

  • Reaction Conditions

    • The reactions are typically carried out under controlled temperatures ranging from 0°C to 100°C.
    • Solvents such as dichloromethane, ethanol, and water are commonly used.
    • Catalysts like triethylamine and pyridine may be employed to facilitate the reactions.
  • Industrial Production Methods

    • Industrial production involves scaling up the laboratory synthesis methods.
    • Continuous flow reactors and automated synthesis systems are used to enhance efficiency and yield.

Chemical Reactions Analysis

[4-(2-phenoxyethyl)piperazin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
    • Major products include oxidized derivatives of the piperazine and pyrazole rings.
  • Reduction

    • Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
    • The products are typically reduced forms of the methanone linkage.
  • Substitution

    • Nucleophilic substitution reactions can occur at the phenoxyethyl group.
    • Common reagents include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

[4-(2-phenoxyethyl)piperazin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone has diverse applications in scientific research:

  • Chemistry

    • Used as a building block for synthesizing more complex molecules.
    • Employed in studying reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential as a ligand in receptor binding studies.
    • Used in the development of bioactive compounds for drug discovery.
  • Medicine

    • Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
    • Studied for its interactions with various biological targets.
  • Industry

    • Utilized in the synthesis of specialty chemicals and materials.
    • Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(2-phenoxyethyl)piperazin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets:

  • Molecular Targets

    • The compound may bind to receptors or enzymes, modulating their activity.
    • Potential targets include G-protein coupled receptors and ion channels.
  • Pathways Involved

    • The compound can influence signaling pathways related to inflammation and pain.
    • It may also affect pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

[4-(2-phenoxyethyl)piperazin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds

      [4-(2-phenoxyethyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone: Similar structure but with a methyl group instead of a propyl group.

      [4-(2-phenoxyethyl)piperazin-1-yl]-(5-ethyl-1H-pyrazol-3-yl)methanone: Similar structure but with an ethyl group instead of a propyl group.

  • Uniqueness

    • The propyl group in this compound may confer different physicochemical properties and biological activities compared to its methyl and ethyl analogs.
    • The compound’s specific substitution pattern can lead to unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(2-phenoxyethyl)piperazin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-2-6-16-15-18(21-20-16)19(24)23-11-9-22(10-12-23)13-14-25-17-7-4-3-5-8-17/h3-5,7-8,15H,2,6,9-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPCNYXTMBMIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)N2CCN(CC2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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